Cas no 869967-21-5 (4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde)

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-2-carboxaldehyde,4-methyl-1-(triphenylmethyl)-
- 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
- 4-methyl-1-tritylimidazole-2-carbaldehyde
- 1H-Imidazole-2-carboxaldehyde,4-methyl-1-(triphenylmethyl)
- 4-methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde
- 4-Methyl-1-trityl-1H-imidazole-2-carboxaldehyde
- 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carboxaldehyde (ACI)
- AKOS024260505
- MFCD08437628
- CS-0330766
- F98174
- DTXSID00703302
- 869967-21-5
- C24H20N2O
- SY390016
- DB-031932
- SCHEMBL5326782
- SB39211
- COEIUYIKZISWBD-UHFFFAOYSA-N
-
- MDL: MFCD08437628
- Inchi: 1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
- InChI Key: COEIUYIKZISWBD-UHFFFAOYSA-N
- SMILES: O=CC1N(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=C(C)N=1
Computed Properties
- Exact Mass: 352.15800
- Monoisotopic Mass: 352.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9A^2
- XLogP3: 5
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 559.1±60.0 °C at 760 mmHg
- Flash Point: 291.9±32.9 °C
- PSA: 34.89000
- LogP: 4.84420
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0061-1g |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 1g |
¥6977.66 | 2025-01-21 | |
eNovation Chemicals LLC | D968137-1g |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 95% | 1g |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | D968137-500mg |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 95% | 500mg |
$500 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0061-50mg |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 50mg |
1221.18CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0061-5g |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 5g |
¥26214.33 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0061-500mg |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 500mg |
¥3926.03 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0061-250mg |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 250mg |
¥2404.58 | 2025-01-21 | |
Aaron | AR004OGV-250mg |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 250mg |
$275.00 | 2025-02-17 | |
Aaron | AR004OGV-10g |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde |
869967-21-5 | 97% | 10g |
$3599.00 | 2023-12-15 | |
abcr | AB536792-100mg |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde; . |
869967-21-5 | 100mg |
€263.00 | 2024-08-02 |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Production Method
Synthetic Routes 1
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -5 °C → rt; 1.5 h, rt; rt → 0 °C
2.2 1 h, rt
Synthetic Routes 2
1.2 1 h, rt
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Raw materials
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Preparation Products
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde Related Literature
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Introduction to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde (CAS No. 869967-21-5)
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 869967-21-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of a trityl group (C₆H₅) at the 1-position and an aldehyde functional group at the 2-position imparts unique reactivity and potential applications in synthetic chemistry and bioconjugation strategies.
The structure of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde features a five-membered ring containing two nitrogen atoms, with a methyl substituent at the 4-position and a trityl group attached to the 1-position. The aldehyde functionality at the 2-position makes this compound a versatile building block for further chemical modifications, including condensation reactions, nucleophilic additions, and cross-coupling processes. Such structural features are highly valuable in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in imidazole derivatives due to their demonstrated pharmacological properties. Imidazoles exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The trityl-substituted imidazole aldehyde is particularly noteworthy because it combines the reactivity of an aldehyde with the stability provided by the trityl group. This combination allows for efficient functionalization while maintaining structural integrity during synthetic transformations.
One of the most compelling applications of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is in the field of drug discovery and development. The aldehyde group serves as a reactive handle for forming covalent bonds with various biomolecules, such as peptides, proteins, and nucleic acids. This property is particularly useful in the design of probes for biochemical assays and in the development of targeted therapeutics. For instance, researchers have leveraged similar imidazole aldehydes to develop inhibitors of enzymes involved in cancer progression or to create imaging agents for diagnostic purposes.
Recent advancements in medicinal chemistry have highlighted the importance of iminoalkylating agents in therapeutic intervention. These compounds often exhibit potent biological activity by covalently modifying target proteins, leading to disruption of pathological pathways. The trityl group in 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde enhances its stability under physiological conditions while still allowing for selective reactions with nucleophiles. This balance makes it an attractive candidate for further derivatization into bioactive molecules.
The synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include condensation reactions to form the imidazole ring, followed by selective functionalization at the desired positions. The introduction of the trityl group often requires protective group strategies to prevent unwanted side reactions. Advances in catalytic systems have enabled more efficient and scalable syntheses, reducing costs and improving yields for industrial applications.
In academic research, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde has been employed as a key intermediate in the preparation of more complex scaffolds. For example, researchers have utilized this compound to synthesize derivatives with enhanced binding affinity or selectivity for specific biological targets. Such derivatives are being explored for their potential as lead compounds in drug discovery pipelines. The versatility of this scaffold underscores its importance as a tool compound in medicinal chemistry laboratories worldwide.
The role of imido-aldehydes in bioconjugation chemistry cannot be overstated. These compounds are particularly useful for linking small molecule probes to larger biomolecules like antibodies or peptides. This approach enables targeted delivery systems and improves pharmacokinetic profiles of therapeutic agents. The stability provided by the trityl group ensures that 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde remains intact during conjugation processes, while the aldehyde functionality facilitates efficient bond formation.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding partners for 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde based on its known structural features. Such computational approaches accelerate drug discovery by predicting interactions between this compound and biological targets with high accuracy. This integration of computational tools with experimental validation has streamlined the process of developing novel therapeutics.
The future prospects for 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde are promising, given its unique structural attributes and broad applicability. As synthetic methodologies continue to evolve, new derivatives will likely be developed with enhanced properties tailored for specific therapeutic applications. Additionally, advances in biocatalysis may enable more sustainable routes to produce this compound on an industrial scale.
In conclusion,4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde (CAS No. 869967-21-5) represents a valuable asset in pharmaceutical research and development. Its combination of reactivity and stability makes it an ideal candidate for further chemical manipulation into bioactive molecules. With ongoing research efforts focused on optimizing its synthesis and expanding its applications, this compound is poised to play a significant role in addressing unmet medical needs.
869967-21-5 (4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde) Related Products
- 133696-28-3(rac-(3aR,6aR)-octahydrocyclopentabpyrrole hydrochloride)
- 1798414-61-5(methyl 4-{(2E)-3-4-(methylsulfanyl)phenylprop-2-enamidomethyl}piperidine-1-carboxylate)
- 5435-24-5(diphenylmethyl 4-methylbenzene-1-sulfonate)
- 1482546-65-5(Thiophene, 3-[1-(bromomethyl)propyl]tetrahydro-, 1,1-dioxide)
- 1218655-13-0(2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid)
- 1311314-18-7(1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride)
- 1211514-23-6([4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride)
- 1210199-49-7(4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-1-methanesulfonylpiperidine)
- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1598245-69-2(1-2-iodo-1-(2-methoxyethoxy)ethyl-4-methoxybenzene)
